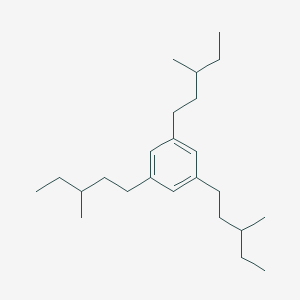
1,3,5-Tris(3-methylpentyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(3-methylpentyl)benzene is an organic compound with the molecular formula C24H42 It is a derivative of benzene, where three hydrogen atoms on the benzene ring are replaced by 3-methylpentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(3-methylpentyl)benzene can be synthesized through a Grignard reaction. The general procedure involves the reaction of 1,3,5-trichlorobenzene with an alkyl Grignard reagent, such as 3-methylpentylmagnesium bromide. The reaction is typically carried out in anhydrous diethyl ether as the solvent, under reflux conditions. After the reaction is complete, the mixture is quenched with water, and the organic layer is separated, dried, and purified by column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or distillation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(3-methylpentyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1,3,5-Tris(3-methylpentyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of lipid membranes and their interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its hydrophobic nature.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(3-methylpentyl)benzene is primarily based on its hydrophobic interactions. The 3-methylpentyl groups provide a hydrophobic environment, which can interact with lipid membranes and other hydrophobic molecules. This property makes it useful in applications such as drug delivery, where it can help in the encapsulation and transport of hydrophobic drugs.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triisopropylbenzene: Similar in structure but with isopropyl groups instead of 3-methylpentyl groups.
1,3,5-Tributylbenzene: Contains butyl groups instead of 3-methylpentyl groups.
1,3,5-Tris(3,3-dimethylbutyl)benzene: Features 3,3-dimethylbutyl groups.
Uniqueness
1,3,5-Tris(3-methylpentyl)benzene is unique due to the specific length and branching of its alkyl groups. This structural feature provides distinct hydrophobic properties and steric effects, making it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
61064-04-8 |
|---|---|
Molecular Formula |
C24H42 |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
1,3,5-tris(3-methylpentyl)benzene |
InChI |
InChI=1S/C24H42/c1-7-19(4)10-13-22-16-23(14-11-20(5)8-2)18-24(17-22)15-12-21(6)9-3/h16-21H,7-15H2,1-6H3 |
InChI Key |
UEBGXRVBDLFIPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC1=CC(=CC(=C1)CCC(C)CC)CCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















